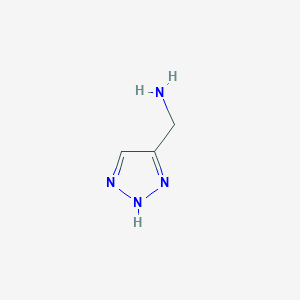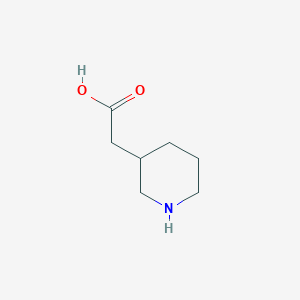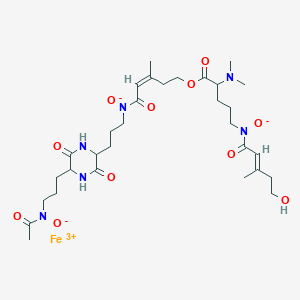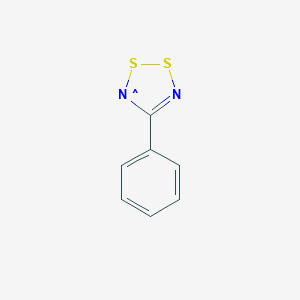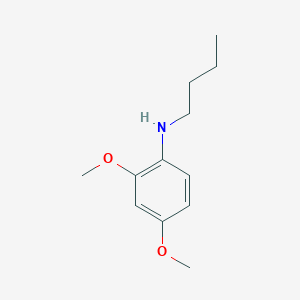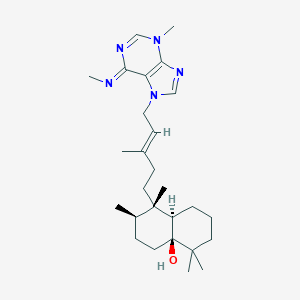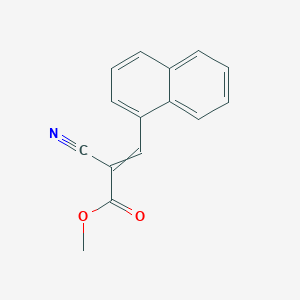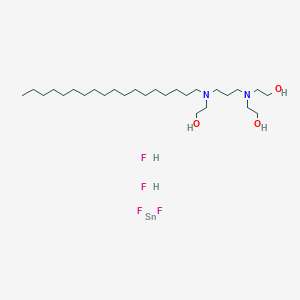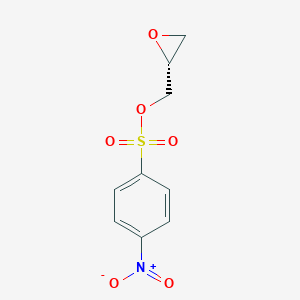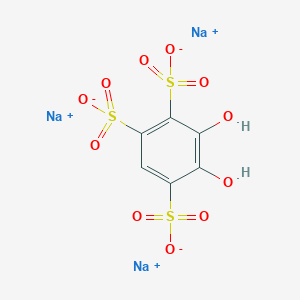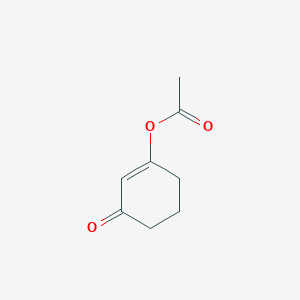
5-(diméthylamino)-N-phénylnaphtalène-1-sulfonamide
Vue d'ensemble
Description
(5-Dimethylaminonaphthalene-1-sulfonamido) benzene is an organic compound with the molecular formula C18H18N2O2S. It is known for its applications in various fields, including biochemistry and pharmaceuticals. The compound is characterized by the presence of a naphthalene ring substituted with a dimethylamino group and a sulfonamido group attached to a benzene ring .
Applications De Recherche Scientifique
(5-Dimethylaminonaphthalene-1-sulfonamido) benzene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and protein interactions due to its fluorescent properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with proteins such as prothrombin and coagulation factor vii . These proteins play crucial roles in the coagulation cascade, a series of reactions essential for blood clotting.
Mode of Action
It’s known that the compound belongs to the class of organic compounds known as 1-naphthalene sulfonates . These compounds contain a naphthalene moiety carrying a sulfonic acid group at the 1-position. Naphthalene is a bicyclic compound made up of two fused benzene rings . The sulfonic acid group can form hydrogen bonds with proteins, potentially altering their function.
Biochemical Pathways
For instance, some naphthalene derivatives have been found to inhibit photosynthesis , suggesting that Dansyl-aniline might interact with similar biochemical pathways.
Pharmacokinetics
Similar compounds have been found to exhibit high leaching potential , suggesting that Dansyl-aniline might also have high bioavailability.
Result of Action
For instance, some naphthalene derivatives have been found to exhibit antimicrobial activity , suggesting that Dansyl-aniline might also have similar effects.
Action Environment
The action of Dansyl-aniline can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of the compound, potentially influencing its interaction with its targets . Additionally, the presence of other compounds in the environment can also affect the action of Dansyl-aniline .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Dimethylaminonaphthalene-1-sulfonamido) benzene typically involves the reaction of 5-dimethylaminonaphthalene-1-sulfonyl chloride with aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
In industrial settings, the production of (5-Dimethylaminonaphthalene-1-sulfonamido) benzene follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Dimethylaminonaphthalene-1-sulfonamido) benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamido group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dansyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfonamido group.
Sulfanilamide: Contains a sulfonamide group attached to an aniline ring.
Sulfadiazine: A sulfonamide antibiotic with a similar sulfonamido group.
Uniqueness
(5-Dimethylaminonaphthalene-1-sulfonamido) benzene is unique due to its combination of a naphthalene ring with a dimethylamino group and a sulfonamido group. This structure imparts distinct fluorescent properties and specific binding affinities, making it valuable in various research and industrial applications .
Propriétés
IUPAC Name |
5-(dimethylamino)-N-phenylnaphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-20(2)17-12-6-11-16-15(17)10-7-13-18(16)23(21,22)19-14-8-4-3-5-9-14/h3-13,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUULWNDKYKHTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What novel synthesis method for dansyl aniline is presented in the research?
A1: The research introduces a rapid and efficient synthesis method for dansyl aniline using dual-tip reactive paper spray ionization []. This technique facilitates a nucleophilic substitution reaction between dansyl chloride and aniline under ambient conditions, offering a potentially greener and faster alternative to traditional synthetic routes.
Q2: How does the structure of dansyl aniline relate to its fluorescence properties?
A2: While not directly addressed in the provided research, it is known that the structure of dansyl aniline contributes to its fluorescent nature. The dimethylaminonaphthalene group acts as a fluorophore, capable of absorbing light and subsequently emitting it at a longer wavelength. This property makes dansyl aniline and its derivatives valuable in various applications, including fluorescence microscopy and biochemical assays.
Q3: Can the fluorescence properties of dansyl aniline be modulated?
A3: While the provided research doesn't explore this, previous studies suggest that modifying the structure of dansyl aniline can alter its fluorescence properties. For instance, changing the substituents on the benzene ring or the dimethylamino group can influence the emitted color and intensity []. This tunability makes it a versatile tool in various research areas.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


